molecular formula C19H18N4O3 B2527108 N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-46-4

N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2527108
CAS RN: 878734-46-4
M. Wt: 350.378
InChI Key: QNLLNCHNJCQVQZ-UHFFFAOYSA-N
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Description

The compound "N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry, often providing compounds with a range of biological activities. The methoxyphenyl and acetylphenyl substituents on the triazole ring suggest potential for varied chemical properties and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes or the reaction of hydrazides with carbon disulfide or isothiocyanates. In the provided papers, similar triazole compounds were synthesized using different starting materials and reaction conditions. For instance, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and confirmed with spectroscopic techniques . Another paper describes the synthesis of a related compound through an acid-catalyzed reaction of a triazole carbohydrazide with 4-methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and crystal packing, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions due to the presence of reactive functional groups. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, or be modified through various organic transformations. The papers do not provide specific reactions for the exact compound , but they do describe the reactivity of similar triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and acetyl groups can affect these properties. Theoretical calculations, such as density functional theory (DFT), can predict the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties, which are indicative of the compound's reactivity and stability . Additionally, the antioxidant properties of similar compounds have been determined using free radical scavenging tests .

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding that some compounds showed good to moderate activities against test microorganisms (Bektaş et al., 2007). This indicates the potential of triazole derivatives, including compounds structurally related to N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, as antimicrobial agents.

Enzyme Inhibition for Therapeutic Applications

Another significant application is in the inhibition of enzymes relevant to diseases. Bekircan et al. (2015) synthesized compounds derived from triazole and investigated their lipase and α-glucosidase inhibition activities, identifying compounds with significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015). These findings suggest the potential of triazole derivatives in developing treatments for conditions like diabetes and obesity by targeting specific enzymes.

Corrosion Inhibition

Triazole derivatives have also been explored for their corrosion inhibition properties. Li et al. (2007) investigated the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media, revealing their effectiveness in protecting against corrosion (Li, He, Pei, & Hou, 2007). This application is crucial in industrial settings where corrosion can lead to significant material and financial losses.

Synthesis of Novel Heterocyclic Compounds

The structural versatility of triazole derivatives allows for the synthesis of a wide range of novel heterocyclic compounds with potential applications in drug development and material science. For instance, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). These compounds offer promising avenues for developing novel therapeutics.

properties

IUPAC Name

N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-6-4-14(5-7-15)13(2)24)21-22-23(12)16-8-10-17(26-3)11-9-16/h4-11H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLNCHNJCQVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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